4-(2-Amino-6-methylpyrimidin-4-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
Overview
Description
4-(2-Amino-6-methylpyrimidin-4-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyrimidine and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-methylpyrimidin-4-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-amino-4-hydroxy-6-methylpyrimidine.
Substitution Reactions: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using reagents like 2-methoxyphenyl isocyanate.
Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving diamines and dihalides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-6-methylpyrimidin-4-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, isocyanates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(2-Amino-6-methylpyrimidin-4-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-6-methylpyrimidin-4-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-Amino-6-methylpyrimidin-4-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2-amino-6-methylpyrimidin-4-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-8-15(20-17(18)19-12)21-6-7-22(16(23)11-21)10-13-4-3-5-14(9-13)24-2/h3-5,8-9H,6-7,10-11H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSWRKQYEPLKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCN(C(=O)C2)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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